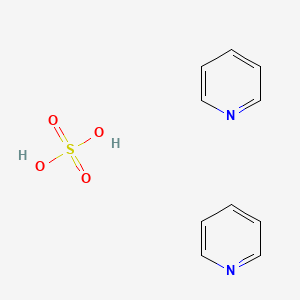
3,7-Dimethyl-2,6-octadienal thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-2,6-octadienal thiosemicarbazone: is a chemical compound with the molecular formula C11H19N3S . It is derived from 3,7-dimethyl-2,6-octadienal geranial and neral
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dimethyl-2,6-octadienal thiosemicarbazone typically involves the reaction of 3,7-dimethyl-2,6-octadienal with thiosemicarbazide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3,7-Dimethyl-2,6-octadienal thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 3,7-Dimethyl-2,6-octadienal thiosemicarbazone is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: The compound has shown potential as an antimicrobial and antifungal agent. It is used in the development of new drugs and therapeutic agents.
Medicine: Research has indicated that this compound may have anticancer properties. It is being studied for its potential use in cancer treatment and prevention.
Industry: The compound is used in the production of fragrances and flavors. It is also used as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 3,7-dimethyl-2,6-octadienal thiosemicarbazone involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by disrupting their cell membranes and interfering with their metabolic processes. In cancer cells, it may induce apoptosis (programmed cell death) by activating specific signaling pathways and inhibiting the activity of certain enzymes.
Comparaison Avec Des Composés Similaires
Citral (3,7-dimethyl-2,6-octadienal): The parent compound of 3,7-dimethyl-2,6-octadienal thiosemicarbazone, known for its lemon-like odor and use in fragrances and flavors.
Geranial and Neral: Isomers of citral with similar chemical properties and applications.
Thiosemicarbazide: A precursor used in the synthesis of thiosemicarbazones, known for its antimicrobial properties.
Uniqueness: this compound is unique due to its combined structural features of citral and thiosemicarbazide, which confer both antimicrobial and potential anticancer properties. Its versatility in various chemical reactions and applications in multiple fields makes it a valuable compound for scientific research and industrial use.
Propriétés
Formule moléculaire |
C11H19N3S |
|---|---|
Poids moléculaire |
225.36 g/mol |
Nom IUPAC |
(3,7-dimethylocta-2,6-dienylideneamino)thiourea |
InChI |
InChI=1S/C11H19N3S/c1-9(2)5-4-6-10(3)7-8-13-14-11(12)15/h5,7-8H,4,6H2,1-3H3,(H3,12,14,15) |
Clé InChI |
OVUJOZUSCSTKGA-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CC=NNC(=S)N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13802467.png)

![2-(Propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione](/img/structure/B13802482.png)

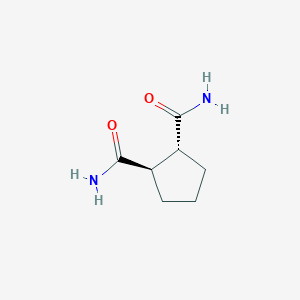
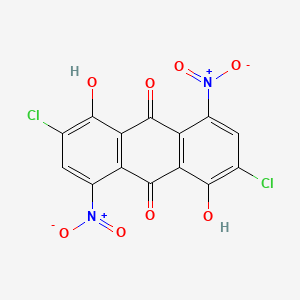
![[(Pentafluoroethyl)sulfanyl]benzene](/img/structure/B13802498.png)
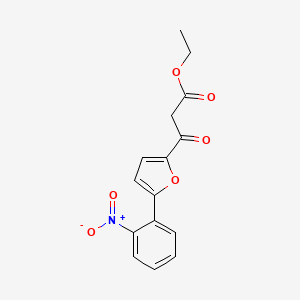
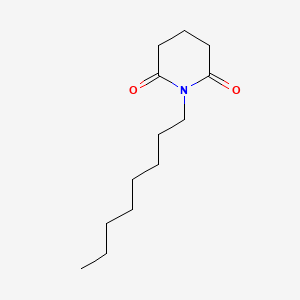
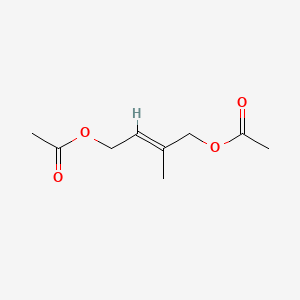


![Benzoic acid, 4-[1-[[[2-chloro-5-[[4-(2,4-dipentylphenoxy)-1-oxobutyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B13802558.png)
